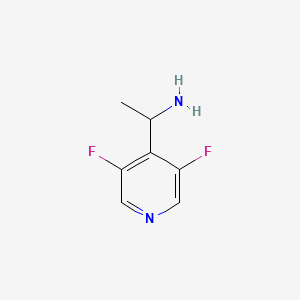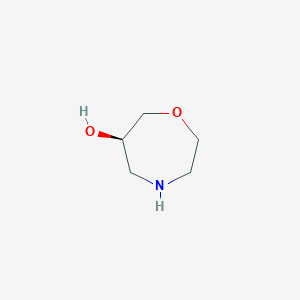![molecular formula C11H23N3O B1426310 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine CAS No. 1354952-01-4](/img/structure/B1426310.png)
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Descripción general
Descripción
“4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the molecular formula C11H23N3O . It has a molecular weight of 213.32 g/mol . This compound is related to 2-[(4-methylpiperazin-1-yl)methyl]morpholine, which has a molecular weight of 199.3 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine” consists of a morpholine ring substituted with a methyl group and a 3-methylpiperazin-1-yl)methyl group . The InChI code for this compound is 1S/C11H23N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis
“4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine” is reported to be an oil at room temperature .Aplicaciones Científicas De Investigación
Mannich Reaction and Metal Complex Formation
Mannich bases such as 5-methyl[-2-morpholinomethyl]phenol and 4-methyl-2-[[4-methylpiperazin-1-yl]methyl]phenol have been synthesized through the condensation of methylphenols, morpholine, and N-1 methylpiperazine. These compounds have been complexed with metals like Cu(II) and Ni(II), characterized by various spectroscopic methods, indicating both octahedral and four-coordinate geometries for the metal complexes. This suggests their potential application in coordination chemistry and material science (Ayeni & Egharevba, 2015).
Glucosidase Inhibitors and Antioxidant Activity
Benzimidazole derivatives containing piperazine or morpholine skeleton at C-6 position have been designed, synthesized, and evaluated for in vitro antioxidant activities and glucosidase inhibitory potential. These compounds showed significant antioxidant and α-glucosidase inhibitory activities, indicating their relevance in addressing oxidative stress-related diseases and diabetes management (Özil, Parlak, & Baltaş, 2018).
Catechol Oxidase Models
Less symmetrical dicopper(II) complexes, including derivatives of 4-methylpiperazin, have been synthesized to model the active site of type 3 copper proteins. These studies aim to understand the influence of ligand structure on catecholase activity, contributing to bioinorganic chemistry and enzyme mimicry (Merkel et al., 2005).
Antimicrobial and Antifungal Agents
The search for new antimicrobial and antifungal agents has led to the investigation of 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine derivatives. These studies focus on developing effective and safe therapeutic agents, highlighting the potential of this chemical class in pharmaceutical research aimed at treating fungal pathologies (Bushuieva et al., 2022).
Enzyme Inhibition
Isatin Mannich bases incorporating morpholine and methylpiperazine moieties have been evaluated against human carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. These compounds demonstrated impressive inhibition profiles, suggesting their potential as candidate compounds for developing new cholinesterase inhibitors, which could be beneficial in treating diseases like Alzheimer's (Ozmen Ozgun et al., 2016).
Safety And Hazards
The safety information for 2-[(4-methylpiperazin-1-yl)methyl]morpholine, a related compound, indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-10-7-14(4-3-12-10)9-11-8-13(2)5-6-15-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFSWJGVRVKJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CN(CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



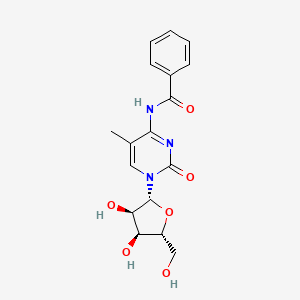
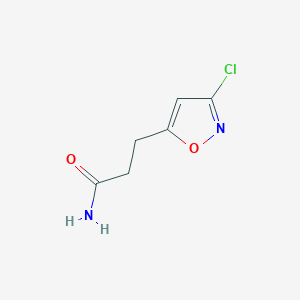
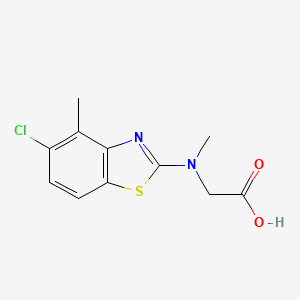
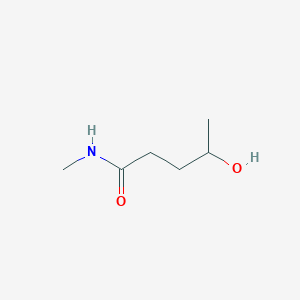
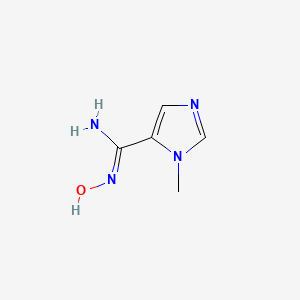
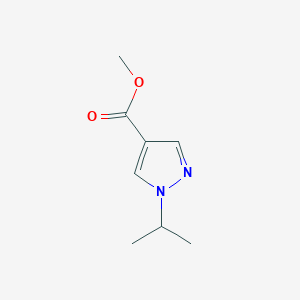
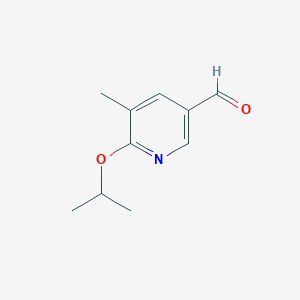
![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
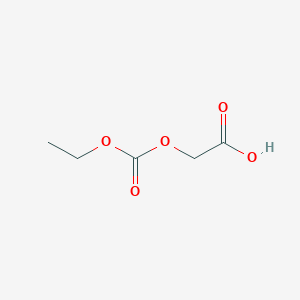
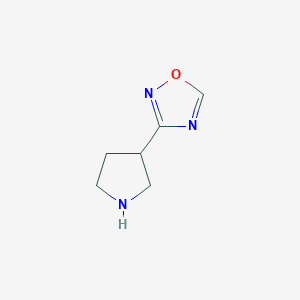
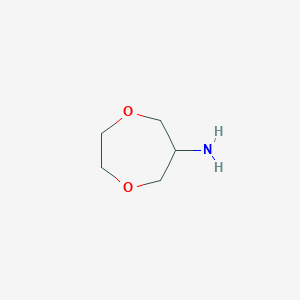
![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)
